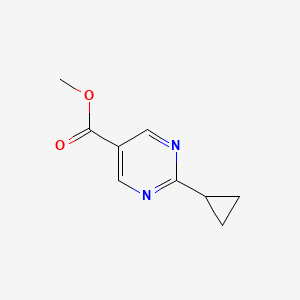

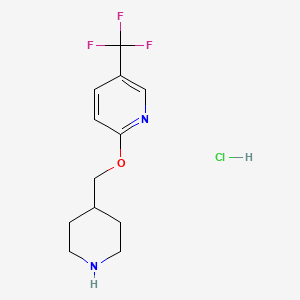

![molecular formula C12H12ClF3N2S B1465083 (2-{2-[4-(三氟甲基)苯基]-1,3-噻唑-4-基}乙基)胺二盐酸盐 CAS No. 1332531-22-2](/img/structure/B1465083.png)

(2-{2-[4-(三氟甲基)苯基]-1,3-噻唑-4-基}乙基)胺二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

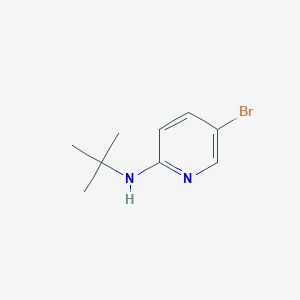

This compound is a derivative of 4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-ylamine . It contains a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiazole ring. The thiazole ring is then linked to an ethylamine group .

Synthesis Analysis

The synthesis of such compounds often involves the use of trifluoromethylpyridine (TFMP) and its intermediates . The synthetic methods for introducing TFMP groups within other molecules generally involve an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine or the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of this compound includes a trifluoromethyl group, a phenyl ring, a thiazole ring, and an ethylamine group . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .科学研究应用

药物开发

该化合物中的三氟甲基基团是许多 FDA 批准药物中常见的药效基团 。它的存在可以显著提高药物的生物活性及代谢稳定性。该化合物具有独特的结构,可以作为合成新型候选药物的前体,特别是针对神经系统疾病,胺官能团通常对其活性至关重要。

农业化学研究

具有三氟甲基基团的化合物由于其独特的理化性质已广泛用于农用化学品的开发 。该化合物可以作为合成新型杀虫剂或除草剂的中间体进行研究,有助于更有效的作物保护策略。

安全和危害

未来方向

The demand for trifluoromethylpyridine (TFMP) derivatives, which this compound is a part of, has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the study and development of such compounds are expected to continue in the future.

作用机制

Target of Action

Similar compounds have been found to act like a peroxisome proliferator-activated receptor agonist .

Biochemical Pathways

Similar compounds have been found to play an important role in the regulation of central inflammation .

Result of Action

Similar compounds have been found to control the brain inflammation process .

生化分析

Molecular Mechanism

At the molecular level, (2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)amine dihydrochloride exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, either inhibiting or activating their activity. This compound may also interact with transcription factors, influencing gene expression. The presence of the trifluoromethyl group enhances its binding affinity to certain targets, making it a potent modulator of biochemical pathways .

Dosage Effects in Animal Models

The effects of (2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)amine dihydrochloride vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity. At higher doses, it can induce adverse effects, including toxicity and disruption of normal cellular functions. Understanding the dosage-response relationship is essential for determining the therapeutic window and safety margins of this compound .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)amine dihydrochloride involves the reaction of 2-bromoethylamine hydrobromide with 2-(4-trifluoromethylphenyl)-1,3-thiazole-4-carbaldehyde, followed by reduction of the resulting imine with sodium borohydride and subsequent quaternization with hydrochloric acid.", "Starting Materials": [ "2-bromoethylamine hydrobromide", "2-(4-trifluoromethylphenyl)-1,3-thiazole-4-carbaldehyde", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 2-(4-trifluoromethylphenyl)-1,3-thiazole-4-carbaldehyde (1.0 equiv) in dry ethanol and add 2-bromoethylamine hydrobromide (1.2 equiv) and triethylamine (1.2 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Remove the solvent under reduced pressure and dissolve the resulting crude product in dichloromethane. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude imine.", "Step 3: Dissolve the crude imine in dry methanol and add sodium borohydride (1.2 equiv) slowly with stirring. After completion of the reaction, quench the reaction mixture with water and extract with dichloromethane. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amine.", "Step 4: Dissolve the crude amine in hydrochloric acid in methanol and stir at room temperature for 24 hours. Concentrate the reaction mixture under reduced pressure and precipitate the product with diethyl ether. Recrystallize the product from methanol to obtain (2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)amine dihydrochloride." ] } | |

CAS 编号 |

1332531-22-2 |

分子式 |

C12H12ClF3N2S |

分子量 |

308.75 g/mol |

IUPAC 名称 |

2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethanamine;hydrochloride |

InChI |

InChI=1S/C12H11F3N2S.ClH/c13-12(14,15)9-3-1-8(2-4-9)11-17-10(5-6-16)7-18-11;/h1-4,7H,5-6,16H2;1H |

InChI 键 |

JYELKPUCOKPHMO-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=NC(=CS2)CCN)C(F)(F)F.Cl.Cl |

规范 SMILES |

C1=CC(=CC=C1C2=NC(=CS2)CCN)C(F)(F)F.Cl |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

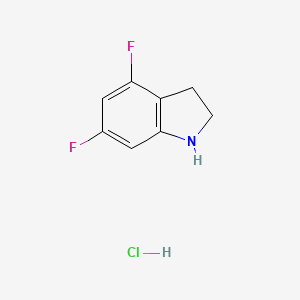

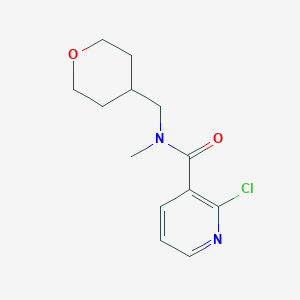

![N-[1-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B1465002.png)

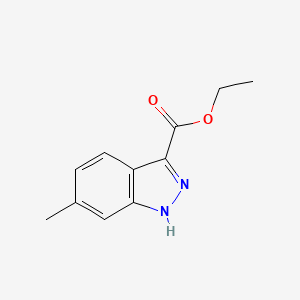

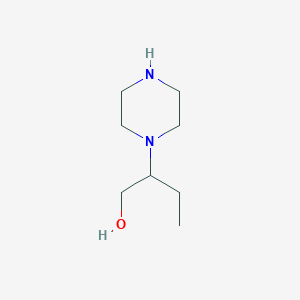

![4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1465006.png)

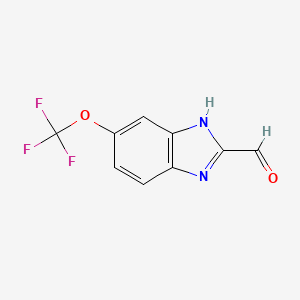

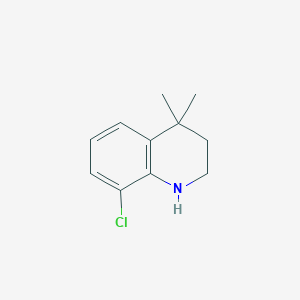

![2-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1465008.png)

![3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1465011.png)